molecular formula C48H26F12N4 B3144946 Meso-Tetra(4-trifluoromethylphenyl) porphine CAS No. 56420-24-7

Meso-Tetra(4-trifluoromethylphenyl) porphine

Cat. No.: B3144946
CAS No.: 56420-24-7
M. Wt: 886.7 g/mol
InChI Key: OKISIYIWFSIZIA-UHFFFAOYSA-N
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Future Directions

Porphyrin macrocycles and their supramolecular nanoassemblies, like Meso-Tetra(4-trifluoromethylphenyl) porphine, are being widely explored in energy harvesting, sensor development, catalysis, and medicine . Their potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures is also being investigated .

Mechanism of Action

Target of Action

Meso-Tetra(4-trifluoromethylphenyl) porphine, a type of porphyrin macrocycle, primarily targets light-induced charge separation and electron/energy transfer properties . These targets play a crucial role in energy harvesting, sensor development, catalysis, and medicine .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This interaction results in the formation of photoresponsive porphyrin nanotubes . The photoconductivity of these nanotubes is determined to be as high as 3.1 × 10 −4 S m −1 .

Biochemical Pathways

The affected pathways involve light harvesting, energy transformation, and electron transport . The downstream effects include the generation of a stronger internal electric field for boosting charge separation and transfer, an increase in the specific surface area for providing more active sites, and a narrowing of the band gap to enhance visible light absorption .

Pharmacokinetics

The compound’s molecular weight is 88673 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of hollow tubular nanostructures with open ends . These structures have a length of 0.4–0.8 μm, an inner diameter of 7–15 nm, and an outer diameter of 30–70 nm . The compound’s action also results in high photoconductive activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of iodine vapor and salicylate anions down to the millimolar range can affect the sensor properties of the porphyrin nanotubes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meso-Tetra(4-trifluoromethylphenyl) porphine typically involves the condensation of pyrrole with 4-trifluoromethylbenzaldehyde under acidic conditions. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle . The reaction mixture is then subjected to oxidation using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired porphyrin compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as column chromatography and recrystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meso-Tetra(4-trifluoromethylphenyl) porphine is unique due to its trifluoromethyl groups, which enhance its electron-withdrawing properties and stability. This makes it particularly effective in applications requiring high oxidative stability and photoconductivity .

Properties

IUPAC Name

5,10,15,20-tetrakis[4-(trifluoromethyl)phenyl]-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H26F12N4/c49-45(50,51)29-9-1-25(2-10-29)41-33-17-19-35(61-33)42(26-3-11-30(12-4-26)46(52,53)54)37-21-23-39(63-37)44(28-7-15-32(16-8-28)48(58,59)60)40-24-22-38(64-40)43(36-20-18-34(41)62-36)27-5-13-31(14-6-27)47(55,56)57/h1-24,61,64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKISIYIWFSIZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F)C=C4)C9=CC=C(C=C9)C(F)(F)F)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H26F12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

886.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-Tetra(4-trifluoromethylphenyl) porphine
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